molecular formula C20H20N4O5S B10943385 methyl 2-[({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-5-methylthiophene-3-carboxylate

methyl 2-[({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B10943385
M. Wt: 428.5 g/mol
InChI Key: OTVNBXBEWMHUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a pyrazole ring, a benzoyl group, and a thiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, β-diketones, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions such as:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce different functional groups to the benzoyl or thiophene moieties .

Scientific Research Applications

METHYL 2-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole
  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine

Uniqueness

METHYL 2-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 2-[[2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H20N4O5S/c1-11-9-16(20(26)29-4)19(30-11)21-18(25)15-8-6-5-7-14(15)10-23-13(3)17(24(27)28)12(2)22-23/h5-9H,10H2,1-4H3,(H,21,25)

InChI Key

OTVNBXBEWMHUGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C)C(=O)OC

Origin of Product

United States

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